2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole
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Description
2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.20155333 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be protein kinases , specifically the c-Met protein kinase . Protein kinases play a crucial role in cellular signaling and regulation. The c-Met kinase, in particular, is involved in cell growth, survival, and migration .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinase, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. For instance, the inhibition of c-Met kinase can disrupt the HGF/c-Met signaling pathway , which plays a key role in cell proliferation, survival, and migration . The downstream effects of this disruption can include reduced cell growth and migration, potentially leading to the inhibition of tumor growth in the context of cancer.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to changes in cell behavior. For example, in the context of cancer, this could result in reduced tumor growth .
Biochemical Analysis
Biochemical Properties
2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole: plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with these enzymes’ active sites leads to inhibition, which can modulate various biochemical pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, such as protein kinases, thereby influencing cellular processes .
Cellular Effects
The effects of This compound on cells are profound. It has been observed to impact cell signaling pathways, particularly those involving the mesenchymal–epithelial transition factor (c-Met) protein kinase . This interaction can lead to alterations in gene expression and cellular metabolism, affecting cell proliferation and apoptosis. The compound also influences the expression of genes involved in oxidative stress responses, thereby modulating cellular redox states .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, particularly in pathways related to oxidative stress and apoptosis . These effects are consistent across both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can affect the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of This compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .
Properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-13-23-24-19-5-6-20(25-28(13)19)26-9-15-11-27(12-16(15)10-26)22(29)14-7-17(30-2)21(32-4)18(8-14)31-3/h5-8,15-16H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYCVWAIZPXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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